molecular formula C14H9ClF4N2S B4581135 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea

Cat. No. B4581135
M. Wt: 348.7 g/mol
InChI Key: AQJZHSQSGRDIOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, with notable procedures involving the reaction of specific thiocyanates and anilines under conditions that promote the formation of thiourea derivatives. For example, one study detailed the synthesis of similar compounds by reacting acylthiocyanates with fluorinated anilines, resulting in thioureas with good yields under phase transfer catalysis using PEG-400 (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea, has been extensively studied using X-ray diffraction, spectroscopy, and computational methods. Research has focused on understanding the optimized molecular structure, vibrational frequencies, and electronic properties. For instance, a study using single crystal XRD and various computational tools investigated the structure and stability of a similar thiourea derivative, providing insights into the molecule's electronic properties and potential reactive sites (Mary et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, influenced by their molecular structure. Studies have explored how these compounds participate in reactions such as hydrogen bonding, charge transfer, and nucleophilic attacks, with specific focus on their reactive centers and potential for various organic transformations (Saeed, Erben, Abbas, & Flörke, 2010).

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting points, and crystal structure, have been detailed in studies aiming to understand the compound's behavior in different environments. For example, research on similar compounds has revealed their crystalline nature, melting points, and solubility characteristics, providing a basis for further applications and studies (Saeed, Ashraf, White, Soria, Franca, & Erben, 2015).

Scientific Research Applications

Spectroscopic and Structural Characterization

The title compound has been synthesized and investigated through spectroscopic, single crystal XRD structure, DFT, and molecular dynamics. This comprehensive analysis revealed the molecule's stability due to hyper-conjugative interactions and charge delocalization. The study further explored its electronic properties through HOMO and LUMO analysis, vibrational frequencies, and NBO analysis, indicating potential sites for nucleophilic attack and charge transfer within the molecule. Additionally, its significant first hyperpolarizability suggests potential in non-linear optical (NLO) applications, and docking studies propose its applicability in developing new analgesic drugs due to a stable complex formation with prostaglandin E synthase (Mary et al., 2016).

Fluorine Substitution Effects

Research into fluorine-substituted phenylthiourea derivatives, including the synthesis and characterization of various compounds, has shown significant structural and vibrational properties. These studies emphasize the influence of fluorine substitution on the compounds' conformational and crystallographic characteristics, suggesting their potential utility in diverse scientific applications due to the specific structural and electronic environments created by fluorine atoms (Saeed, Erben, & Flörke, 2010).

Antibacterial Activity

New series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas have been synthesized, demonstrating good antibacterial activity against E. coli and S. aureus. This highlights the compound's potential as a foundation for developing antibacterial agents (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Antipathogenic and Anti-Microbial Properties

Studies on thiourea derivatives have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming abilities. These findings suggest the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2S/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJZHSQSGRDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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